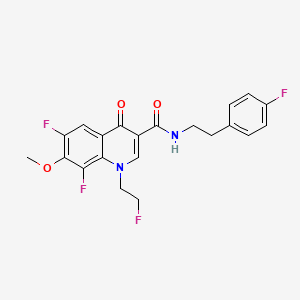
C21H18F4N2O3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that features multiple functional groups, including fluorophenyl, hydroxyethyl, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4-[(2-hydroxyethyl)(methyl)amino]-1-{[3-(trifluoromethyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole-2,5-dione involves multiple steps, typically starting with the preparation of the pyrrole ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Detailed synthetic routes are often proprietary and can vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and stringent control of reaction conditions to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to maximize efficiency and safety.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyethyl groups allows for oxidation reactions, potentially forming ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s interactions with various biomolecules are of interest. It may be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound might be used in the development of new materials or as a precursor for other chemical products. Its unique properties could make it valuable in various manufacturing processes.
作用机制
The mechanism by which 3-(4-fluorophenyl)-4-[(2-hydroxyethyl)(methyl)amino]-1-{[3-(trifluoromethyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-4-[(2-hydroxyethyl)(methyl)amino]-1-{[3-(trifluoromethyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole-2,5-dione include other fluorophenyl and trifluoromethyl-containing molecules. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides a unique set of chemical properties. This makes it particularly valuable in research and industrial applications where specific reactivity is required.
属性
分子式 |
C21H18F4N2O3 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC 名称 |
6,8-difluoro-1-(2-fluoroethyl)-N-[2-(4-fluorophenyl)ethyl]-7-methoxy-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H18F4N2O3/c1-30-20-16(24)10-14-18(17(20)25)27(9-7-22)11-15(19(14)28)21(29)26-8-6-12-2-4-13(23)5-3-12/h2-5,10-11H,6-9H2,1H3,(H,26,29) |
InChI 键 |
JHBWHCYIWWVFBC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)NCCC3=CC=C(C=C3)F)CCF)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone](/img/structure/B14933890.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14933902.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14933905.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide](/img/structure/B14933911.png)

![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14933919.png)
![4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B14933932.png)
![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B14933943.png)

![N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14933962.png)
![4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B14933965.png)

![N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide](/img/structure/B14933970.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14933973.png)
